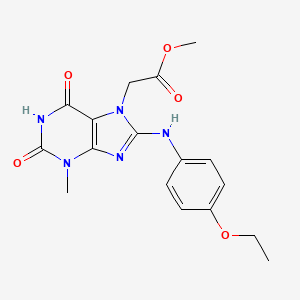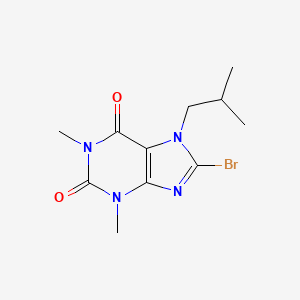
methyl 2-(8-((4-ethoxyphenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, an amino group, a methyl group, and a purine group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. For instance, the formation of the purine ring might involve a multi-step process that includes condensation and cyclization reactions . The attachment of the ethoxyphenyl and amino groups could be achieved through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the purine ring, which is a type of heterocyclic aromatic ring, would likely play a significant role in the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amino group could participate in acid-base reactions, while the ethoxyphenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the polar amino and ethoxy groups could increase the compound’s solubility in polar solvents .Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body . The specific role of these targets can vary widely depending on the physiological context and the specific interactions of the compound with its targets.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . These interactions can lead to changes in the activity of the target proteins, ultimately affecting cellular processes.
Biochemical Pathways
Compounds with similar structures have been known to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and regulatory pathways . The downstream effects of these pathway alterations can include changes in cell growth, differentiation, metabolism, and survival.
Pharmacokinetics
The compound’s bioavailability and pharmacokinetic profile would be influenced by factors such as its chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
Based on its structural similarity to other compounds, it may exert its effects by modulating the activity of its target proteins, leading to changes in cellular processes such as signal transduction, gene expression, and cell cycle progression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These can include the physiological environment within the body (such as pH, temperature, and the presence of other molecules), as well as external factors such as light, heat, and humidity . Understanding these factors is crucial for optimizing the use of the compound in a therapeutic context.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[8-(4-ethoxyanilino)-3-methyl-2,6-dioxopurin-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c1-4-27-11-7-5-10(6-8-11)18-16-19-14-13(22(16)9-12(23)26-3)15(24)20-17(25)21(14)2/h5-8H,4,9H2,1-3H3,(H,18,19)(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIFZJWQHVEITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=C(N2CC(=O)OC)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(8-((4-ethoxyphenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3408902.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B3408911.png)
![2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3408918.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B3408922.png)
![4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide](/img/structure/B3408936.png)
![4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzamide](/img/structure/B3408954.png)
![methyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B3408962.png)


![1-{2-Chloro-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]benzenesulfonyl}azepane](/img/structure/B3408984.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B3408992.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3408996.png)
![3-allyl-2-((3-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3409012.png)
![3-allyl-2-((4-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3409017.png)